Cisatracurium-20-methyl Dibenzenesulfonate

Description

Properties

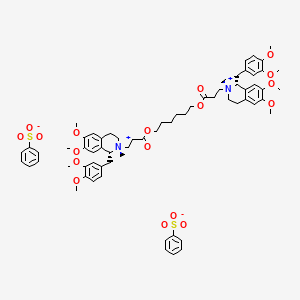

Molecular Formula |

C66H84N2O18S2 |

|---|---|

Molecular Weight |

1257.5 g/mol |

IUPAC Name |

benzenesulfonate;6-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]hexyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C54H74N2O12.2C6H6O3S/c1-55(23-19-39-33-49(63-7)51(65-9)35-41(39)43(55)29-37-15-17-45(59-3)47(31-37)61-5)25-21-53(57)67-27-13-11-12-14-28-68-54(58)22-26-56(2)24-20-40-34-50(64-8)52(66-10)36-42(40)44(56)30-38-16-18-46(60-4)48(32-38)62-6;2*7-10(8,9)6-4-2-1-3-5-6/h15-18,31-36,43-44H,11-14,19-30H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |

InChI Key |

ZWUPEORUMORROD-XNSDKZDZSA-L |

Isomeric SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Cisatracurium 20 Methyl Dibenzenesulfonate

Overview of Synthetic Methodologies for Bis-Benzylisoquinolinium Compounds

The synthesis of bis-benzylisoquinolinium compounds, the class to which cisatracurium (B1209417) belongs, is a complex undertaking that involves the precise assembly of two benzylisoquinolinium units linked by a diester chain. These methodologies are designed to achieve high stereochemical purity, a critical factor for the pharmacological activity of these agents.

Quaternization Reactions in Complex Amine Systems

A pivotal step in the synthesis of bis-benzylisoquinolinium compounds is the quaternization of tertiary amine precursors. In the case of cisatracurium, this involves the reaction of a tertiary amine precursor with an alkylating agent, typically methyl benzenesulfonate (B1194179), to form the quaternary ammonium (B1175870) salt. google.comgoogle.com This reaction, a type of Menshutkin reaction, is fundamental to the formation of the final active pharmaceutical ingredient.

The reactivity in quaternization reactions is influenced by several factors, including the nucleophilicity of the tertiary amine, the nature of the alkylating agent, and the reaction solvent. mdpi.com In complex molecules like the precursors to cisatracurium, steric hindrance around the nitrogen atom can also play a significant role in the reaction kinetics. mdpi.com The use of methyl benzenesulfonate as the methylating agent provides the necessary besylate counter-ion for the final salt form of the drug.

Stereoselective Synthesis of Related Compounds

The synthesis of cisatracurium is a stereoselective process, aiming for the (1R,1'R,2R,2'R)-isomer, which is known to have a more favorable safety profile compared to other isomers of atracurium (B1203153). nih.gov The stereochemistry of the final compound is largely determined by the stereochemistry of the starting materials, specifically the tetrahydropapaverine derivative. google.com Control over the stereochemical outcome is crucial as different isomers can exhibit varied pharmacological and toxicological properties. The purification of the desired isomer from a mixture of stereoisomers is often a challenging but necessary step in the manufacturing process. google.com

Elucidation of Cisatracurium-20-methyl Dibenzenesulfonate as a Synthetic Byproduct or Impurity

During the synthesis of cisatracurium besylate, the formation of impurities is a significant concern. daicelpharmastandards.com this compound has been identified as one such process-related impurity. synzeal.com Understanding the mechanisms of its formation is key to controlling its levels in the final drug substance.

Mechanistic Studies of Side Reactions Leading to Derivatization

The precise mechanism for the formation of this compound is not extensively detailed in publicly available literature. However, based on its structure, which contains an additional methyl group compared to cisatracurium, it is hypothesized to arise from a side reaction involving the quaternizing agent, methyl benzenesulfonate.

One plausible mechanism is the N-methylation of one of the isoquinolinium nitrogen atoms of the cisatracurium molecule itself or, more likely, a precursor. This could potentially occur if the reaction conditions allow for further alkylation after the initial formation of the desired product. Another possibility is the methylation of a related impurity or an intermediate that then gets converted into the final impurity structure.

Influence of Reaction Conditions on Impurity Formation Profiles

The profile of impurities in the synthesis of cisatracurium besylate is highly dependent on the reaction conditions. Factors such as temperature, reaction time, stoichiometry of reactants, and the purity of starting materials can all influence the types and quantities of byproducts formed.

For instance, an excess of the methylating agent, methyl benzenesulfonate, or prolonged reaction times at elevated temperatures could potentially favor the formation of over-methylated impurities like this compound. The choice of solvent can also play a role by affecting the solubility of reactants and intermediates and influencing the rates of competing side reactions. Careful optimization and control of these parameters are essential to minimize the formation of this and other impurities.

| Parameter | Potential Influence on Impurity Formation |

| Temperature | Higher temperatures may increase the rate of side reactions. |

| Reactant Stoichiometry | Excess methylating agent could lead to over-methylation. |

| Reaction Time | Longer reaction times may allow for the formation of secondary products. |

| Solvent | Can affect the solubility and reactivity of reactants and intermediates. |

Deliberate Synthesis of this compound for Analytical and Reference Purposes

To accurately quantify and control impurities in pharmaceutical production, pure samples of the impurities themselves are required as analytical reference standards. daicelpharmastandards.com Consequently, there is a need for the deliberate synthesis of compounds like this compound.

Companies specializing in pharmaceutical reference standards offer custom synthesis of such impurities. synzeal.com The synthetic routes employed for this purpose would likely be designed to maximize the yield of the target impurity, in contrast to the manufacturing process of the active pharmaceutical ingredient where its formation is minimized. This might involve intentionally altering the reaction conditions discussed in section 2.2.2, for example, by using a significant excess of the methylating agent under forcing conditions.

Targeted Derivatization Methodologies for Analogues

The synthesis of cisatracurium besylate involves the quaternization of two tertiary amine centers on a precursor molecule. The primary route to cisatracurium involves the reaction of (1R,1'R,2R,2'R)-2,2'-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline] with methyl benzenesulfonate. google.com The formation of analogues such as this compound is a consequence of side reactions or the use of starting materials with different alkylating agents.

Targeted derivatization to produce analogues of cisatracurium, including N-methylated variants, can be explored through several methodologies:

N-Alkylation Strategies : The quaternization of the nitrogen atoms in the tetrahydroisoquinoline rings is a critical step. While methyl groups are intended, the presence of other alkylating agents or impurities in the reaction mixture can lead to the formation of different N-alkylated analogues. The choice of the alkylating agent, solvent, and reaction conditions can be systematically varied to produce a library of analogues. For instance, using ethyl benzenesulfonate or other alkyl sulfonates instead of methyl benzenesulfonate would be a direct approach to synthesizing N-ethyl or other N-alkyl analogues.

Modification of the Linker Chain : The pentamethylene dioxy linker in cisatracurium can be modified to generate analogues. By using different diols in the initial stages of the synthesis, the length and flexibility of the linker can be altered. For example, using 1,6-hexanediol (B165255) would result in a longer linker chain, potentially influencing the pharmacological profile of the resulting molecule. The chemical name for this compound, 2,2'-[Hexane-1,6-diylbis[oxy(3-oxopropane-3,1-diyl)]]bis[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium] dibenzenesulfonate, indicates a hexane-1,6-diyl linker, suggesting it is an analogue with a modified linker. synzeal.com

Derivatization of Precursors : The synthesis of cisatracurium besylate impurities, such as impurity B and C, has been reported through the direct methylation of 1R-tetrahydropapaverine with methyl benzenesulfonate. google.com This highlights that impurities can arise from reactions with key starting materials. By intentionally reacting precursors like tetrahydropapaverine with various alkylating agents, a range of N-alkylated impurities and analogues can be synthesized for use as reference standards.

The table below summarizes potential derivatization strategies for generating cisatracurium analogues.

| Derivatization Strategy | Key Reagent/Modification | Potential Analogue |

| N-Alkylation | Ethyl benzenesulfonate | N-ethyl cisatracurium analogue |

| Linker Modification | 1,6-Hexanediol | Hexanediyl-linked cisatracurium analogue |

| Precursor Derivatization | 1R-tetrahydropapaverine + Propyl iodide | N-propyl laudanosine (B1674548) |

These targeted derivatization methodologies are crucial for the synthesis of potential impurities and analogues, which are in turn essential for the development of analytical methods to ensure the purity of the final cisatracurium besylate product.

Optimization of Synthetic Yield and Chemical Purity for Reference Standards

Several factors can be controlled to minimize the formation of N-methylated and other impurities during cisatracurium synthesis:

Control of Reaction Temperature : A Chinese patent suggests that carrying out the methylation reaction at a low temperature (-40 °C) can be beneficial for forming the desired isomer of cis-atracurium besylate, indicating that temperature plays a crucial role in controlling the stereoselectivity and potentially the side reactions of the methylation process. google.com By carefully controlling the temperature, the formation of undesired isomers and over-methylated impurities can be minimized.

Stoichiometry of Reagents : The molar ratio of the precursor amine to the methylating agent (methyl benzenesulfonate) is a critical parameter. An excess of the methylating agent could potentially lead to undesired side reactions, including the formation of over-methylated products. Precise control of the stoichiometry is therefore essential to maximize the yield of the desired product and minimize impurity formation. For the synthesis of certain impurities, a molar ratio of 1:4 to 1:6 of the precursor to methyl benzenesulfonate has been reported. google.com

Purification Techniques : The purification of cisatracurium besylate from its impurities is a significant challenge. Various methods have been employed to improve the purity of the final product.

Chromatography : Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds like stereoisomers and other impurities. google.com The use of a silica (B1680970) column with a mobile phase consisting of a mixture of dichloromethane, methanol (B129727), and benzenesulfonic acid has been described for the purification of atracurium isomers. google.com

Crystallization : Fractional crystallization can be an effective method for separating the desired isomer from a mixture. By carefully selecting the solvent system and controlling the crystallization conditions, it is possible to enrich the desired compound.

Adsorption Techniques : A purification method involving modified mesoporous carbon has been disclosed for cisatracurium besylate, which aims to remove impurities by adsorption. google.com

The following table outlines key parameters and methods for optimizing the synthesis and purity of cisatracurium and its reference standards.

| Optimization Parameter | Method/Technique | Impact on Purity/Yield |

| Reaction Temperature | Low-temperature control (e.g., -40 °C) | Improved stereoselectivity, reduced side reactions |

| Reagent Stoichiometry | Precise control of amine to methylating agent ratio | Minimized formation of over-methylated impurities |

| Purification | Preparative HPLC, Crystallization, Adsorption | Removal of isomeric and other impurities |

Molecular Structure and Stereochemical Analysis of Cisatracurium 20 Methyl Dibenzenesulfonate

Comparative Structural Analysis with Cisatracurium (B1209417) and Atracurium (B1203153) Isomers

The structural and stereochemical properties of Cisatracurium-20-methyl Dibenzenesulfonate are best understood in comparison to its parent compound, atracurium. Atracurium is a symmetric molecule that possesses four chiral centers, which theoretically gives rise to sixteen possible stereoisomers. google.com However, due to the molecule's symmetry, this number is reduced to a total of ten unique isomers. google.comnih.gov Commercially available atracurium is a mixture of these ten stereoisomers. nih.gov These isomers can be categorized into three groups based on the geometric arrangement around the double bonds in the central chain precursor: cis-cis, cis-trans, and trans-trans. researchgate.net

Cisatracurium, in contrast, is a single, specific isomer of atracurium. nih.gov It is the (1R,1'R,2R,2'R)-isomer, also referred to as the R-cis, R-cis isomer. nih.govquizlet.com This stereochemical purity means that cisatracurium consists of only one of the ten isomers found in the atracurium mixture. anesthesiologypaper.com Research has shown that this particular isomer is significantly more potent than the mixture of isomers that constitute atracurium. nih.govresearchgate.net

This compound is an impurity of Cisatracurium Besilate and is structurally defined as the (1R,1'R,2R,2'R) stereoisomer, identical to cisatracurium in its core stereochemistry. coompo.com The cation part of the molecule features two (1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium units. The primary distinction from the commonly known cisatracurium besylate lies in the counter-ion, which is specified as dibenzenesulfonate.

| Feature | Atracurium | Cisatracurium | This compound |

|---|---|---|---|

| Stereochemistry | Mixture of 10 stereoisomers nih.gov | Single (1R,1'R,2R,2'R)-isomer nih.gov | Single (1R,1'R,2R,2'R)-isomer coompo.comnih.gov |

| Geometric Isomers | Contains cis-cis, cis-trans, and trans-trans isomers researchgate.net | Exclusively cis-cis isomer | Exclusively cis-cis isomer |

| Counter-ion (Common Salt) | Besylate (Benzenesulfonate) | Besylate (Benzenesulfonate) | Dibenzenesulfonate nih.gov |

| Molecular Formula (Cation) | C₅₃H₇₂N₂O₁₂²⁺ | C₅₃H₇₂N₂O₁₂²⁺ nih.gov | C₅₄H₇₄N₂O₁₂²⁺ nih.govaxios-research.com |

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

A combination of advanced spectroscopic techniques is essential for the unambiguous confirmation of the complex structure of this compound, verifying its elemental composition, connectivity, and specific stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like this compound. One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of each hydrogen and carbon atom, respectively. For instance, distinct signals would be observed for the aromatic protons, the methoxy (B1213986) (–OCH₃) groups, the N-methyl (N⁺–CH₃) groups, and the various methylene (B1212753) (–CH₂–) protons in the tetrahydroisoquinoline rings and the central linker chain.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, such as the benzyl (B1604629) groups to the isoquinoline (B145761) core.

To confirm the specific cis stereochemistry at the C1 and C2 positions of the tetrahydroisoquinoline rings, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are employed. These experiments detect protons that are close in space, and the presence of a spatial correlation between the proton at C1 and the protons on the N-methyl group would confirm the cis relationship, a defining feature of the cisatracurium isomer. inrs.ca

| Functional Group | Typical Chemical Shift (δ, ppm) | Significance |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 7.8 | Confirms presence of benzyl and benzenesulfonate (B1194179) rings. |

| Methoxy Protons (Ar-OCH₃) | 3.7 - 4.0 | Identifies the four methoxy groups on the benzylisoquinolinium core. |

| N⁺-Methyl Protons (N⁺-CH₃) | ~3.1 | Confirms the quaternary ammonium (B1175870) methyl groups. |

| Ester Methylene Protons (-O-CH₂-) | ~4.2 | Identifies protons adjacent to the ester oxygen. |

| Benzylic Proton (Ar-CH-) | ~4.5 | Signal for the proton at the C1 chiral center. |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. longdom.org Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) with precision in the sub-parts-per-million (ppm) range. longdom.org

For this compound, HRMS would be used to measure the exact mass of the molecular ion. The theoretical monoisotopic mass for the compound with the molecular formula C₆₆H₈₄N₂O₁₈S₂ is 1256.51605618 Da. nih.gov An experimental HRMS measurement matching this theoretical value to within a few ppm provides definitive evidence for the assigned elemental formula, ruling out other potential formulas that might have the same nominal mass. This technique is also crucial in identifying and characterizing impurities and degradation products in a sample. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₆₆H₈₄N₂O₁₈S₂ nih.gov |

| Theoretical Monoisotopic Mass (Da) | 1256.51605618 nih.gov |

| Hypothetical Measured Mass (Da) | 1256.5158 |

| Mass Accuracy (ppm) | -0.2 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are often complementary.

For this compound, IR spectroscopy would clearly show strong absorption bands corresponding to the ester carbonyl (C=O) stretch, which is a very strong and characteristic peak. Other significant absorptions would include C-O stretching from the ether and ester groups, C=C stretching from the aromatic rings, and C-H stretching from both aromatic and aliphatic parts of the molecule. The sulfonate group (S=O) from the dibenzenesulfonate counter-ion would also produce strong, characteristic stretching vibrations.

Raman spectroscopy would also detect these groups, but with different relative intensities. nih.gov Aromatic ring vibrations typically give strong Raman signals, making it an excellent technique for characterizing the benzylisoquinolinium and benzenesulfonate moieties.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Ester (C=O) | Stretch | 1730 - 1750 | Strong | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak | Strong |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong | Weak |

| Sulfonate (S=O) | Stretch | 1150 - 1210 & 1030 - 1070 | Strong | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium | Medium |

Stereochemical Purity Assessment and Diastereomeric Ratios in Complex Mixtures

Ensuring the stereochemical purity of a compound like cisatracurium is critical, and this is primarily accomplished using High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (chiral HPLC). google.comlongdom.org This technique is capable of separating different stereoisomers from one another.

To assess the purity of a sample of this compound, a validated HPLC method would be employed to separate the desired (1R-cis, 1'R-cis) isomer from all other possible diastereomers (e.g., cis-trans and trans-trans isomers) and its specific enantiomer (1S-cis, 1'S-cis). researchgate.net The separation is achieved due to the differential interactions of the various stereoisomers with the chiral stationary phase material in the HPLC column. longdom.org

The output of the HPLC analysis is a chromatogram, which shows peaks corresponding to each separated compound. The area under each peak is proportional to the concentration of that specific isomer in the mixture. The stereochemical purity, or diastereomeric ratio, is calculated by comparing the peak area of the desired isomer to the total area of all isomer peaks. For a high-purity sample, the peak corresponding to the (1R-cis, 1'R-cis) isomer should be overwhelmingly dominant, with other isomer peaks being very small or absent. researchgate.net Modern detection methods, such as Charged Aerosol Detection (CAD), can be used alongside traditional UV detection to provide a more universal response for the parent compound and any related impurities. nih.govste-mart.com

| Isomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| trans-trans Isomers | 8.5 | 5,000 | 0.10 |

| cis-trans Isomers | 10.2 | 45,000 | 0.90 |

| (1R-cis, 1'R-cis) Isomer | 12.1 | 4,945,000 | 98.90 |

| Other Impurities | various | 5,000 | 0.10 |

| Total | - | 5,000,000 | 100.00 |

Chemical Degradation Pathways and Stability Studies of Cisatracurium 20 Methyl Dibenzenesulfonate

Investigation of Hofmann Elimination Kinetics and Mechanism in Benzylisoquinolinium Structures

Cisatracurium (B1209417), a benzylisoquinolinium compound, primarily undergoes degradation through Hofmann elimination, a chemical process that occurs at physiological pH and temperature and is independent of liver or kidney function. drugbank.comnih.govnih.gov This organ-independent elimination is a key characteristic of cisatracurium and its parent compound, atracurium (B1203153). nih.govaneskey.com

Influence of pH and Temperature on Reaction Rates

The kinetics of Hofmann elimination are highly dependent on both pH and temperature. drugbank.comnih.govaneskey.com An increase in either pH or temperature accelerates the rate of degradation. aneskey.comnih.govresearchgate.net This sensitivity has practical implications for the storage and administration of the compound. For instance, exposure to a temperature of nearly 38°C in intravenous tubing can lead to significant degradation before the drug reaches the patient. nih.gov Conversely, a decrease in body temperature can prolong the half-life and duration of action of cisatracurium by slowing its metabolism. nih.govresearchgate.net

Manufacturers recommend storing cisatracurium solutions at 2-8°C to maintain potency. nih.govresearchgate.net At room temperature (25°C), the rate of potency loss is approximately 5% per month, and it is advised to use the drug within 21 days of its removal from refrigeration. nih.govresearchgate.net A stability study on compounded cisatracurium solutions showed that the pH decreased slightly over 18 months when stored at 2-8°C, but remained within the validated range of 3.0 to 3.7. mdpi.com

Table 1: Influence of Temperature on Cisatracurium Stability

| Condition | Observation | Reference |

|---|---|---|

| Recommended Storage | 2-8°C | nih.govresearchgate.net |

| Room Temperature (25°C) | Loss of potency is approx. 5% per month; use within 21 days. | nih.govresearchgate.net |

| Elevated Temperature (38°C) | Significant degradation observed in IV tubing. | nih.gov |

| Hypothermia | Prolonged half-life and duration of action. | nih.govresearchgate.net |

| Long-term Storage (2-8°C) | Stable for at least 15 months. | mdpi.com |

Hydrolytic and Oxidative Degradation Processes Affecting Related Compounds

While Hofmann elimination is the predominant degradation pathway for cisatracurium at physiological temperature, other processes such as ester hydrolysis and oxidation can also occur, particularly under different conditions or with related compounds. drugbank.comaneskey.com Atracurium, a mixture of ten stereoisomers including cisatracurium, is metabolized through both Hofmann elimination and hydrolysis by nonspecific plasma esterases. aneskey.com For cisatracurium itself, it has been reported that there is no ester hydrolysis of the parent molecule. aneskey.com

However, a stability study conducted on cisatracurium solutions stored at 2 to 8°C found that the ester hydrolysis pathway was more active than the Hofmann elimination pathway under these refrigerated conditions. mdpi.com This suggests that temperature can influence the dominant degradation route.

Forced degradation studies, which are used to identify potential degradation products, have employed strong oxidizing agents like hydrogen peroxide (H2O2). mdpi.com These studies help to understand the molecule's susceptibility to oxidative stress, although this is not a primary degradation pathway under normal physiological conditions.

Identification and Structural Characterization of Degradation Products and Metabolites (Chemical)

The chemical degradation of cisatracurium results in several identifiable products. The two primary products formed directly from the Hofmann elimination of the parent compound are laudanosine (B1674548) and a monoquaternary acrylate (B77674) metabolite. drugbank.comwikipedia.org

Laudanosine: A tertiary amino alkaloid that can cross the blood-brain barrier. wikipedia.org It is further metabolized to desmethyl metabolites, which are then conjugated with glucuronic acid and excreted in the urine. drugbank.com

Monoquaternary Acrylate Metabolite: This intermediate is subsequently and rapidly hydrolyzed by non-specific plasma esterases. drugbank.com

Monoquaternary Alcohol Metabolite (MQA): The product of the ester hydrolysis of the monoquaternary acrylate. This MQA can also undergo Hofmann elimination, but at a slower rate than the parent cisatracurium molecule. drugbank.com

In addition to these major metabolites, comprehensive stability studies have identified other degradation products (DPs), often referred to as impurities. A study on compounded cisatracurium solutions identified several impurities, including some designated as Impurities A, E, F, N, and O according to the European Pharmacopoeia. mdpi.com

Table 2: Key Chemical Degradation Products of Cisatracurium

| Degradation Product | Formation Pathway | Further Metabolism | Reference |

|---|---|---|---|

| Laudanosine | Hofmann Elimination | Metabolized to desmethyl metabolites and conjugated with glucuronic acid. | drugbank.comwikipedia.org |

| Monoquaternary Acrylate | Hofmann Elimination | Hydrolyzed by plasma esterases. | drugbank.comwikipedia.org |

| Monoquaternary Alcohol (MQA) | Ester Hydrolysis of Monoquaternary Acrylate | Can undergo slower Hofmann elimination. | drugbank.com |

| Pharmacopoeia Impurities (A, E, F, N, O) | Various degradation pathways | Characterized in stability studies. | mdpi.com |

Mechanisms of Ester Hydrolysis and Quaternary Amine Degradation

The degradation of cisatracurium involves two key chemical mechanisms: the breakdown of its quaternary amine structures and the hydrolysis of its ester linkages.

Mechanisms of Ester Hydrolysis: Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. ucoz.com In the context of cisatracurium's degradation, this reaction is primarily relevant to the breakdown of the monoquaternary acrylate metabolite. drugbank.com This process is catalyzed by non-specific plasma esterases, such as carboxylesterase. drugbank.comwikipedia.orgnih.gov The reaction is a form of saponification (base-catalyzed hydrolysis) where the ester is attacked by a nucleophile, in this case, an enzyme, leading to the formation of the monoquaternary alcohol and a corresponding acid. ucoz.com While this is a critical step in the metabolism of the acrylate intermediate, studies on atracurium have shown that ester hydrolysis of the parent compound is a major metabolic pathway, whereas for cisatracurium, it is considered less significant compared to Hofmann elimination at physiological temperatures. aneskey.comnih.gov

Mechanisms of Quaternary Amine Degradation: The quaternary ammonium (B1175870) groups are the sites of the Hofmann elimination, which is the primary degradation pathway for cisatracurium. nih.govwikipedia.org This reaction is a type of beta-elimination (E2 mechanism). researchgate.net In this process, a base (in the physiological context, likely hydroxide (B78521) ions or water) removes a proton from the carbon atom beta to the positively charged nitrogen atom. This initiates a cascade of electron movement, leading to the cleavage of the carbon-nitrogen bond and the formation of an alkene (the acrylate portion of the degradation products), a tertiary amine (which becomes part of the laudanosine molecule), and water. researchgate.net The specific stereochemistry of cisatracurium, a single isomer of atracurium, influences the rate and products of this elimination reaction. nih.govaneskey.com

Advanced Analytical Methodologies for Detection and Quantification of Cisatracurium 20 Methyl Dibenzenesulfonate

Development and Validation of Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of pharmaceutical analysis, enabling the separation of individual components from a complex mixture. The development of high-resolution methods is essential for distinguishing between the main compound and its closely related impurities.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UHPLC achieves faster analysis times, higher resolution, and improved sensitivity, making it exceptionally well-suited for impurity profiling. researchgate.net

Several studies have demonstrated the utility of LC methods for the impurity analysis of atracurium (B1203153) and cisatracurium (B1209417) besylate. These methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its potential degradation products and process-related impurities. nih.gov For instance, a chromatographic separation of atracurium besylate stereoisomers can be achieved using columns with 1.8 µm particles, effectively separating the main cis-cis isomer (cisatracurium) from other isomers and impurities. researchgate.net The United States Pharmacopeia (USP) monograph for Cisatracurium Besylate outlines a liquid chromatography method for assay and organic impurity determination, specifying system suitability requirements such as resolution and tailing factor to ensure reliable separation. uspnf.com The development of these methods involves careful optimization of the mobile phase composition (e.g., mixtures of acetonitrile, methanol (B129727), and buffers), flow rate, and detector wavelength (typically UV at 280 nm) to achieve baseline separation of all relevant compounds. researchgate.netnih.govuspnf.com

| Parameter | Condition Details | Reference |

|---|---|---|

| Column | Octadecylsilane (C18) packing, e.g., 4.6-mm × 25.0-cm; 5-µm packing L1 or columns with sub-2 µm particles. | researchgate.netuspnf.com |

| Mobile Phase | Isocratic or gradient elution using mixtures of Acetonitrile, Methanol, and an aqueous buffer (e.g., Ammonium (B1175870) Formate or Potassium Phosphate). | researchgate.netnih.govuspnf.com |

| Flow Rate | Typically in the range of 1.0 - 1.5 mL/min. | researchgate.netuspnf.com |

| Detector | UV at 280 nm. | researchgate.netuspnf.com |

| Injection Volume | Typically 20 µL. | uspnf.com |

Cisatracurium's structure contains multiple chiral centers, leading to the possibility of several stereoisomers. google.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase and reversed-phase LC for chiral separations. selvita.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced consumption of toxic organic solvents. selvita.comchromatographyonline.com

For complex pharmaceutical molecules, SFC is particularly advantageous for resolving isomers, including enantiomers and atropisomers. researchgate.net The technique has proven robust in resolving hundreds of proprietary chiral molecules with a high success rate, often exceeding 95%. nih.gov While specific applications for Cisatracurium-20-methyl Dibenzenesulfonate are not extensively detailed, the principles of SFC make it an ideal candidate for resolving it from other cisatracurium isomers. The selection of the chiral stationary phase (CSP) is the most critical parameter for achieving separation. chromatographyonline.com Common CSPs like Chiralpak AD and Chiralcel OD, combined with co-solvents such as methanol or isopropanol, are often used in screening strategies to find optimal separation conditions. nih.gov The efficiency of SFC allows for analysis times to be significantly reduced compared to RPLC, making it suitable for high-throughput screening in drug discovery and quality control. researchgate.netnih.gov

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for both quantitative analysis and structural identification of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the sensitive detection and structural elucidation of cisatracurium and its related substances. nih.govresearchgate.net Following separation by LC, the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that act as a chemical fingerprint.

LC-MS/MS methods have been developed for the simultaneous determination of cisatracurium and its degradation products. nih.gov Electrospray ionization (ESI) in positive ion mode is commonly used for these quaternary ammonium compounds. nih.govoup.com For cisatracurium, which has a molecular weight of approximately 929.1 g/mol and carries a double positive charge, a characteristic m/z of 464 [M]²⁺ can be monitored. daicelpharmastandards.comresearchgate.net LC-MS/MS can identify degradation products by analyzing their specific m/z values and fragmentation patterns, confirming their structures as products of processes like Hofmann elimination or ester hydrolysis. nih.govnih.gov The high sensitivity of LC-MS allows for detection limits in the nanogram-per-milliliter range, which is crucial for identifying trace-level impurities. researchgate.netresearchgate.net

| Parameter | Detail | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI), positive ion mode. | nih.govoup.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). | oup.com |

| Parent Ion (Cisatracurium) | m/z ≈ 464 [M]²⁺. | researchgate.net |

| Fragment Ions | Specific fragments corresponding to Hofmann elimination and ester hydrolysis products are monitored for identification. | nih.govnih.gov |

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the analyte. As a quaternary ammonium compound, cisatracurium is permanently charged and thus well-suited for CE analysis. researchgate.net When coupled with mass spectrometry, CE-MS offers an orthogonal separation mechanism to liquid chromatography, providing a powerful tool for comprehensive analysis.

CE-MS methods have been successfully developed for the separation and determination of other neuromuscular blocking agents like pancuronium (B99182) and vecuronium. researchgate.net These methods demonstrate good linearity and low limits of detection, often two orders of magnitude more sensitive than CE with conductivity detection. researchgate.net The complete resolution of atracurium isomers has been achieved using CE with a phosphate (B84403) buffer, demonstrating the technique's high resolving power. researchgate.net This high efficiency and unique charge-based selectivity make CE-MS a valuable technique for the analysis of this compound, particularly for confirming purity and resolving it from other charged impurities that may be difficult to separate by LC alone.

Computational Chemistry and Theoretical Modeling of Cisatracurium 20 Methyl Dibenzenesulfonate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the properties of molecules. For Cisatracurium-20-methyl Dibenzenesulfonate, DFT calculations would be instrumental in determining its optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles.

These calculations would begin by constructing an initial 3D model of the molecule. This model would then be subjected to a geometry optimization procedure, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), to find the lowest energy conformation. The output of such a calculation provides a detailed picture of the molecule's structure. als-journal.comresearchgate.netresearchgate.netmdpi.com

Beyond geometry, DFT is used to probe the electronic landscape of the molecule. Key properties that can be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is particularly important as it provides an indication of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential map visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Section of the Cisatracurium (B1209417) Cation (Note: This data is hypothetical and serves to illustrate typical DFT output, as specific published data for this compound is unavailable.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N-CH3 (quaternary) | 1.50 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Angle | C-N-C (within isoquinolinium) | 110.5° |

| Dihedral Angle | O=C-O-C | 178.2° |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Due to its structural complexity and flexibility, this compound can adopt a vast number of different conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring this conformational landscape. nih.govfrontiersin.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule's trajectory is tracked, revealing its preferred shapes and how it transitions between them. pitt.edu This analysis can identify the most stable, low-energy conformations and the flexibility of different parts of the molecule, such as the linker chain between the two isoquinolinium rings.

Furthermore, MD simulations provide detailed insights into intermolecular interactions. By simulating the compound with solvent molecules (water) and counter-ions (dibenzenesulfonate), one can analyze the formation and dynamics of hydrogen bonds and electrostatic interactions. mdpi.com This is crucial for understanding its solubility and how it interacts with its biological target, the nicotinic acetylcholine (B1216132) receptor. nih.govnih.gov The simulation can quantify properties like the radial distribution function, which describes the probability of finding a water molecule or a counter-ion at a certain distance from a specific atom in the cisatracurium cation.

Table 2: Illustrative Output from Molecular Dynamics Simulation Analysis (Note: This data is hypothetical and serves to illustrate typical MD simulation output.)

| Analysis Type | Parameter | Finding |

|---|---|---|

| Conformational Analysis | Radius of Gyration (Rg) | Average of 8.5 Å, indicating a relatively compact folded structure in water. |

| Solvent Interaction | Average Water Contacts | ~150 water molecules within the first solvation shell. |

| Intermolecular Interaction | Hydrogen Bond Lifetime (C=O...H-O-H) | Average lifetime of 1.5 picoseconds. |

| Ion Pairing | Cation-Anion Distance | High probability of dibenesulfonate anion residing within 5 Å of a quaternary nitrogen. |

Prediction of Reaction Pathways, Transition States, and Energetics for Formation and Degradation

Cisatracurium is well-known for its unique, organ-independent degradation pathway, primarily via Hofmann elimination. researchgate.netresearchgate.netnih.govnih.gov Computational chemistry can be used to model this degradation process in detail. By mapping the potential energy surface of the reaction, researchers can identify the lowest-energy pathway from the reactant (cisatracurium) to the products (laudanosine and a quaternary monoacrylate). researchgate.netresearchgate.net

This involves calculating the geometries and energies of the reactant, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy, which determines the rate of the reaction. researchgate.net DFT methods are well-suited for these calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Chemical Parameters)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov For a neuromuscular blocking agent like this compound, a QSAR model could seek to relate structural features to its potency at the receptor.

While building a QSAR model requires a dataset of multiple, related molecules with measured activities, theoretical parameters for a single molecule like this compound can be calculated as inputs for such a model. These parameters, or "molecular descriptors," quantify various aspects of the molecule's physicochemical properties.

These descriptors fall into several categories:

Electronic: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the molecule's electronic character.

Steric: Including molecular volume, surface area, and specific shape indices, which relate to the molecule's size and shape.

Topological: These are numerical values derived from the 2D graph representation of the molecule, describing its connectivity and branching.

Quantum Chemical: Parameters like electrophilicity index or hardness, calculated from DFT results.

Table 3: Illustrative Theoretical Chemical Parameters for QSAR Analysis (Note: This data is hypothetical and serves to illustrate typical descriptors calculated for a QSAR study.)

| Descriptor Class | Descriptor Name | Illustrative Value |

|---|---|---|

| Electronic | HOMO-LUMO Gap | 4.8 eV |

| Steric | Molecular Volume | 1150 ų |

| Topological | Wiener Index | 4520 |

| Physicochemical | LogP (Partition Coefficient) | 2.5 (for the cation) |

Future Research Directions and Methodological Innovation in Cisatracurium 20 Methyl Dibenzenesulfonate Research

Development of Green Chemistry Approaches for Controlled Synthesis and Impurity Mitigation

The synthesis of complex pharmaceutical molecules like Cisatracurium-20-methyl Dibenzenesulfonate traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. Future research is increasingly focused on integrating the principles of green chemistry to develop more sustainable and efficient synthetic routes. nih.gov This involves a holistic approach to the lifecycle of the active pharmaceutical ingredient (API), aiming to minimize pollution and maximize resource efficiency from raw materials to the final product. nih.gov

Key areas of development include the use of greener solvents, alternative reaction media, and more atom-economical reaction schemes such as one-pot cascade syntheses and multicomponent reactions (MCRs). nih.gov For the synthesis of cisatracurium (B1209417), which involves creating a bisquaternary ammonium (B1175870) salt, research could explore aqueous-based reaction media or recyclable organic solvents to replace traditional volatile organic compounds. google.comwikipedia.org Catalysis is another focal point, with an emphasis on developing highly selective and recyclable catalysts, potentially including biocatalysts or metal catalysts that can operate under milder conditions.

Impurity mitigation is a critical aspect of pharmaceutical synthesis, as impurities can arise from side reactions, degradation, or raw materials. daicelpharmastandards.com Strict quality control and purification techniques are essential. daicelpharmastandards.com Future green chemistry approaches aim to prevent the formation of impurities at the source. For this compound, this could involve optimizing reaction conditions to improve stereoselectivity, thereby reducing the formation of unwanted isomers. google.com The development of continuous flow manufacturing processes is a promising strategy. Continuous processing can offer better control over reaction parameters like temperature and mixing, leading to higher purity and yield while minimizing waste. nih.gov

Table 1: Potential Green Chemistry Strategies for Cisatracurium Synthesis

| Strategy | Description | Potential Benefit |

|---|---|---|

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or biodegradable solvents. | Reduced environmental impact and worker exposure to hazardous materials. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation and improved resource efficiency. |

| Alternative Catalysis | Utilizing biocatalysts (enzymes) or highly efficient, recyclable metal catalysts to drive reactions under milder conditions. | Reduced energy consumption and waste from stoichiometric reagents. |

| Continuous Flow Processing | Performing chemical reactions in a continuous stream rather than in a batch reactor. | Improved control over reaction parameters, leading to higher purity, better yield, and enhanced safety. |

| Impurity Prevention | Optimizing reaction selectivity to minimize the formation of byproducts and isomers. | Reduced need for complex and costly downstream purification steps. daicelpharmastandards.comgoogle.com |

Miniaturized and Automated Analytical Platforms for High-Throughput Chemical Analysis

The quality control of this compound and the monitoring of its synthesis require robust analytical methods. Future innovations are geared towards the miniaturization and automation of these analytical platforms to achieve higher throughput, faster analysis times, and reduced consumption of samples and reagents. researchgate.net

Miniaturized systems, often referred to as "lab-on-a-chip" or micro-total analysis systems (μTAS), integrate multiple analytical steps like sample preparation, separation, and detection onto a single microchip. researchgate.netscispace.com Techniques such as microchip electrophoresis and miniaturized chromatography are particularly promising for the analysis of complex molecules and their impurities. scispace.comnih.gov These platforms offer significant advantages, including drastically reduced analysis times and lower costs, which are crucial in pharmaceutical development and manufacturing. scispace.comnih.gov

Automation is another key trend. Automated analytical systems can perform continuous monitoring of chemical reactions, providing real-time data on product formation and impurity levels. nih.gov In the context of neuromuscular blocking agents, automated monitoring systems are already used to assess their effects, and similar principles can be applied to the chemical analysis during production. nih.govresearchgate.net High-throughput screening (HTS) methodologies, originally developed for drug discovery, are being adapted for analytical chemistry. scispace.com By using microplate formats and robotic handling, hundreds or thousands of samples can be analyzed in parallel, accelerating process optimization and stability studies for compounds like this compound. scispace.com

Table 2: Emerging Analytical Platforms for Pharmaceutical Analysis

| Platform | Core Technology | Key Advantages |

|---|---|---|

| Microchip Electrophoresis | Separation of charged molecules in micro-fabricated channels under an electric field. | High speed, high resolution, minimal sample and reagent consumption. |

| Miniaturized Chromatography | Liquid or gas chromatography performed in miniaturized columns or channels. | Faster separations, reduced solvent usage, potential for portability. nih.gov |

| Automated Flow Analyzers | Systems that automate the handling of samples and reagents for continuous analysis. | Real-time process monitoring, improved reproducibility, reduced manual labor. |

| High-Throughput Screening (HTS) | Use of robotics and microplates to perform a large number of analytical tests simultaneously. | Rapid screening of reaction conditions, formulations, and stability samples. scispace.com |

In Silico Design and Prediction of Novel Quaternary Ammonium Derivatives with Tailored Stability Profiles

Computational chemistry and molecular modeling, or in silico methods, are becoming indispensable tools in pharmaceutical research. These techniques allow for the rational design of new molecules and the prediction of their properties before they are synthesized in the laboratory, saving significant time and resources. Future research will leverage these methods to design novel quaternary ammonium derivatives related to cisatracurium with specifically tailored stability profiles.

Cisatracurium's stability is largely dictated by Hofmann elimination, a chemical degradation process dependent on pH and temperature. drugbank.comnih.gov In silico modeling can be used to predict how modifications to the molecular structure would affect its susceptibility to this and other degradation pathways. By simulating the electronic and steric properties of different derivatives, researchers can identify candidates with enhanced stability at room temperature or under specific physiological conditions. nih.gov Quantum mechanics (QM) and molecular dynamics (MD) simulations can provide deep insights into reaction mechanisms and the conformational dynamics of molecules, helping to predict their chemical reactivity and stability. rsc.orgresearchgate.net

Furthermore, these computational tools can be used to design novel quaternary ammonium compounds with other desirable properties. For example, structure-activity relationship (SAR) studies can be performed in silico to predict the potency of new derivatives as neuromuscular blocking agents. nih.gov This involves modeling the interaction of the compound with its biological target, the nicotinic acetylcholine (B1216132) receptor. derangedphysiology.com By combining predictive models for both stability and activity, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of new and improved therapeutic agents.

Table 3: In Silico Approaches for Drug Design and Stability Prediction

| Method | Application | Predicted Properties |

|---|---|---|

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to predict reactivity and spectral properties. researchgate.net | Reaction energies, transition states, degradation pathways, NMR/IR spectra. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to study conformational changes. rsc.org | Molecular flexibility, solvent interactions, binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity or physical properties. | Potency, toxicity, stability, solubility. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Binding mode at the receptor site, relative binding affinity. |

Exploration of Solid-State Chemistry and Polymorphism in Related Chemical Structures

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key area of study in solid-state chemistry. Different polymorphs of the same compound can have distinct physical properties. Future research into cisatracurium analogues will likely include a thorough exploration of their solid-state chemistry and potential for polymorphism.

Characterizing and controlling polymorphism is essential for ensuring consistent product quality and performance. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy are used to identify and characterize different crystalline forms. mdpi.com For quaternary ammonium salts, the nature of the counter-ion can significantly influence crystal packing and, therefore, the resulting solid-state properties. Research in this area would involve synthesizing this compound with different counter-ions and systematically studying the crystal structures that are formed.

Crystal engineering, the design and synthesis of functional solid-state structures, offers a pathway to control polymorphism. By understanding the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern crystal formation, it may be possible to design crystalline forms with improved properties, such as enhanced stability or better dissolution rates. mdpi.com This research is not only crucial for developing robust manufacturing processes for new derivatives but also for intellectual property protection, as different polymorphs can be patented separately. A deeper understanding of the solid-state chemistry of cisatracurium-related structures will be vital for the development of next-generation neuromuscular blocking agents.

Q & A

Basic Research Questions

Q. How is Cisatracurium-20-methyl Dibenzenesulfonate identified and quantified in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with system suitability testing is recommended for identification and quantification. The method should adhere to pharmacopeial standards, ensuring a retention time match with reference standards and resolution of critical peaks. Purity criteria require the compound to constitute 97.0–102.0% of the sample on an anhydrous basis . For impurity profiling, coupling HPLC with mass spectrometry (LC-MS) enhances specificity, particularly for distinguishing stereoisomers and degradation products.

Q. What is the structural configuration of this compound, and how does it differ from Atracurium?

- Methodology : this compound is a stereoisomer of Atracurium, characterized by its 1R,1'R,2R,2'R configuration. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy is essential to confirm stereochemistry. Comparative analysis of nuclear Overhauser effect (NOE) patterns in NMR can differentiate it from Atracurium’s diastereomers. Structural data should align with the molecular formula C₆₅H₈₂N₂O₁₈S₂ and CAS 96946-42-8 .

Q. What are the common impurities associated with this compound, and how are they characterized?

- Methodology : Key impurities include N-Methyllaudanosine and cis-Quaternary Acid, which arise during synthesis or degradation. Impurity profiling involves LC-MS with reference standards (e.g., Atracurium Impurity 3). System suitability tests must resolve these impurities with a resolution factor ≥2.0. Quantification thresholds follow ICH guidelines, with reporting limits set at 0.1% .

Advanced Research Questions

Q. What strategies are effective in isolating this compound from reaction mixtures during synthesis?

- Methodology : Preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is optimal for isolating the compound from Atracurium synthesis byproducts. Fraction collection should target the impurity peak corresponding to Atracurium Impurity 3. Validation via LC-MS and comparison with reference spectra (m/z 1243.48 for the parent ion) ensures purity .

Q. How can discrepancies in pharmacological activity data between this compound and its isomers be resolved?

- Methodology : Conduct in vitro neuromuscular blockade assays using rodent phrenic nerve-hemidiaphragm preparations under controlled pH (7.4) and temperature (37°C). Compare dose-response curves (e.g., EC₅₀ values) and onset/duration of action. Stereochemical contributions to activity can be modeled using molecular docking studies targeting the nicotinic acetylcholine receptor .

Q. How should researchers design degradation studies to evaluate the stability of this compound under stress conditions?

- Methodology : Perform forced degradation under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions. Use stability-indicating HPLC methods to monitor degradation products. Identify major degradants via high-resolution MS and compare fragmentation patterns with known impurities (e.g., cis-Quaternary Acid) .

Q. What analytical approaches resolve data contradictions in the compound’s solubility and partition coefficient (log P)?

- Methodology : Use shake-flask method with octanol/water partitioning under controlled pH (7.4). Validate results via HPLC quantification of both phases. For solubility, employ laser-based nephelometry in buffered solutions. Conflicting data may arise from polymorphic variations; thus, powder X-ray diffraction (PXRD) should confirm crystalline form consistency across experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.